Propanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2,2-dimethyl-
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Overview
Description
Propanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2,2-dimethyl- is a chemical compound with the molecular formula C11H14ClNO3 It is known for its unique structural properties, which include a chloro-substituted aromatic ring and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2,2-dimethyl- typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with a suitable acylating agent. One common method is the acylation of 4-chloro-2,5-dimethoxyaniline using 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2,2-dimethyl- can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Propanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2,2-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2,2-dimethyl- involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide
- N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Uniqueness
Propanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2,2-dimethyl- is unique due to its specific substitution pattern on the aromatic ring and the presence of two methoxy groups
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)12(16)15-9-7-10(17-4)8(14)6-11(9)18-5/h6-7H,1-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUVNKOPIKFWDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1OC)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402829 |
Source
|
Record name | Propanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
448250-76-8 |
Source
|
Record name | Propanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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